![molecular formula C21H25N5O3 B2991483 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705103-61-2](/img/structure/B2991483.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One study focused on the molecular interaction of a compound with cannabinoid receptors, highlighting the significance of structural conformers in drug design. The research provides insights into the energetic stability and pharmacophore models, contributing to understanding receptor-ligand interactions, which could be applied to the design of novel therapeutic agents (Shim et al., 2002).
Antimicrobial Activities
Another segment of research involves the synthesis of novel compounds with antimicrobial properties. For instance, certain pyrazoline derivatives were synthesized and showed good activity against microbial strains, indicating their potential as antimicrobial agents (Kumar et al., 2012). Similar studies include the synthesis of isoxazole, oxadiazole, and pyrazole derivatives, emphasizing their antibacterial activity, thus offering avenues for developing new antimicrobial compounds (Sangepu et al., 2016).
Synthesis of Novel Heterocyclic Compounds
Research also encompasses the synthesis and characterization of new heterocyclic analogs. For example, the creation of methyl- and chloro-substituted small heterocyclic compounds obeying the chlorine-methyl exchange rule, demonstrating the importance of such structures in organic chemistry and potential applications in materials science (Swamy et al., 2013).
Mechanism of Action
Target of Action
It is part of a class of compounds known as degronimers, which are designed for therapeutic applications . These compounds are typically used to target proteins that mediate abnormal cellular proliferation .
Mode of Action
Degronimers generally work by covalently linking a degron to a targeting ligand . The Targeting Ligand is a small molecule that binds to a targeted protein, leading to its degradation .
Biochemical Pathways
The general mechanism involves the degradation of targeted proteins, which can disrupt various cellular processes and pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein targeted. By degrading specific proteins, the compound could potentially disrupt cellular processes controlled by these proteins, leading to therapeutic effects .
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-7-4-5-9-16(14)19-22-18(29-24-19)11-15-8-6-10-26(12-15)21(27)17-13-25(2)23-20(17)28-3/h4-5,7,9,13,15H,6,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWJCHNOFVTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN(N=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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